molecular formula C21H23F2N5O2 B12246101 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12246101
M. Wt: 415.4 g/mol
InChI Key: RREHZANDDCHZAK-UHFFFAOYSA-N
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Description

3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride . This intermediate is then reacted with piperidine derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of specific enzymes, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of a pyrazole ring with a quinazolinone moiety, providing a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H23F2N5O2

Molecular Weight

415.4 g/mol

IUPAC Name

3-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H23F2N5O2/c1-13-24-17-6-4-3-5-15(17)21(30)28(13)11-14-7-9-27(10-8-14)20(29)16-12-26(2)25-18(16)19(22)23/h3-6,12,14,19H,7-11H2,1-2H3

InChI Key

RREHZANDDCHZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CN(N=C4C(F)F)C

Origin of Product

United States

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